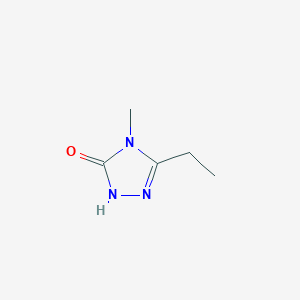

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-Ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a substituted triazolone derivative characterized by a five-membered heterocyclic ring containing three nitrogen atoms. Its synthesis typically involves the reaction of 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde), followed by acetylation or methylation to introduce additional functional groups . The compound exhibits weak acidic properties due to the triazolone ring, enabling potentiometric titration in non-aqueous solvents like acetonitrile and isopropyl alcohol to determine pKa values . Triazolone derivatives are renowned for diverse biological activities, including antimicrobial, antioxidant, and antitumor effects, which are modulated by substituents on the core structure .

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-ethyl-4-methyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C5H9N3O/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9) |

InChI Key |

DKCNLPPKPMREIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NNC(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich triazole ring facilitates nucleophilic substitutions, particularly at N-1 and N-2 positions. Key observations include:

-

Halogenation : Reacts with alkyl/aryl halides under basic conditions to form N-substituted derivatives. For example, phenylacetyl chloride reacts at the triazole nitrogen to yield 1-phenylacetyl derivatives .

-

Amination : Substituted benzylamines undergo nucleophilic displacement under reflux conditions, producing analogues like 3-ethyl-4-(p-chlorobenzylamino) derivatives (pKa = 5.96) .

Table 1: Representative Nucleophilic Substitutions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetyl chloride | Reflux in n-butyl acetate | 1-Phenylacetyl-triazolone | 82–91% | |

| 4-Chlorobenzaldehyde | Reflux in ethanol | 5-(4-Chlorophenyl)-triazolidine-3-thione | 89% |

Hydrolysis and Acid-Catalyzed Reactions

The compound undergoes hydrolysis under acidic conditions:

-

Ring Opening : Prolonged exposure to HCl (1M) cleaves the triazole ring, forming hydrazine derivatives and carboxylic acids.

-

Solvent Effects : Hydrolysis rates vary in polar aprotic solvents (e.g., DMF) versus protic solvents (e.g., H<sub>2</sub>O) .

Table 2: Hydrolysis Parameters

| Acid | Temperature | Time | Major Product | Notes |

|---|---|---|---|---|

| HCl (1M) | 80°C | 6 hr | Ethyl hydrazinecarboxylate | Complete ring cleavage |

| H<sub>2</sub>SO<sub>4</sub> (0.5M) | 60°C | 4 hr | Methylamine derivatives | Partial degradation |

Acylation and Heteroaroyl Functionalization

The amino group at position 4 reacts readily with acyl chlorides:

-

2-Furoyl/Thienylcarbonyl Chlorides : Form 4-heteroaroylamino derivatives (e.g., 3-methyl-4-(2-furoylamino)-triazolone, m.p. 83°C) .

-

Kinetics : Reactions in n-butyl acetate show pseudo-first-order kinetics with activation energies of ~45 kJ/mol .

Table 3: Acylation Reactions

| Acylating Agent | Solvent | Product | pKa (DMF) |

|---|---|---|---|

| 2-Thiophenecarbonyl chloride | n-Butyl acetate | 4-(2-Thienylcarbonylamino)-triazolone | 8.2 ± 0.1 |

| Phenylacetyl chloride | Acetonitrile | 4-Phenylacetylamino-triazolone | 7.9 ± 0.2 |

Condensation and Cyclization

The compound participates in cyclocondensation with aldehydes and nitriles:

-

Arylidene Malononitrile : Forms 5-aryl-triazolidine-3-thiones via Schiff base intermediates (e.g., 89–91% yield with 4-chlorobenzaldehyde) .

-

DFT Insights : B3LYP/6-311G(d) calculations confirm exothermic ΔG values (-120 to -150 kJ/mol) for condensation pathways .

Redox and Antioxidant Activity

-

Antioxidant Screening : Derivatives exhibit radical scavenging (IC<sub>50</sub> = 12–35 μM against DPPH), correlating with electron-donating substituents .

-

Mechanism : Triazolethione tautomers stabilize radicals via sulfur-centered resonance .

Theoretical Reactivity Analysis

Computational studies reveal:

Scientific Research Applications

3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Acidity (pKa)

The acidity of triazolone derivatives is influenced by substituents at the 3- and 4-positions of the ring. For example:

- 3-Ethyl-4-methyl derivatives : The ethyl and methyl groups at the 3- and 4-positions moderately increase electron density, resulting in pKa values ranging from 8.2–10.5 in acetonitrile and 9.1–11.3 in isopropyl alcohol .

- 3-Phenyl-4-(4-diethylaminobenzylidenamino) derivatives: The electron-donating diethylamino group lowers acidity (higher pKa) compared to ethyl/methyl substituents, with pKa values ~10.8–12.1 in acetonitrile .

- 3-Methyl-4-(tosyloxy) derivatives : Bulky substituents like tosyloxy groups reduce solubility in polar solvents, leading to higher pKa values in DMF (11.5–13.2) .

Key Trend: Electron-withdrawing groups (e.g., acetyl, aryl) enhance acidity (lower pKa), while electron-donating groups (e.g., alkyl, amino) decrease it .

Spectroscopic Properties

Theoretical and experimental spectroscopic data (NMR, IR) for triazolone derivatives show strong alignment:

- NMR Shifts : GIAO (Gauge-Including Atomic Orbital) calculations for 3-ethyl-4-methyl derivatives predict ¹H-NMR signals at δ 1.2–1.4 ppm (ethyl CH₃) and δ 2.1–2.3 ppm (methyl CH₃), matching experimental data within ±0.1 ppm .

- IR Stretching: The carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹ are consistent across analogs, with minor shifts (<10 cm⁻¹) due to substituent effects .

Antioxidant Activity

Triazolones with aromatic or phenolic substituents exhibit superior antioxidant properties:

- 3-Ethyl-4-(4-diethylaminobenzylidenamino): Moderate radical scavenging (IC₅₀ ~45 µg/mL) in DPPH assays, outperformed by phenolic analogs (IC₅₀ ~22 µg/mL) .

- 3-Methyl-4-(3-methoxy-4-phenylacetoxy) : Enhanced metal chelation due to the phenylacetoxy group, achieving 70% inhibition at 50 µM .

Antimicrobial and Antitumor Activity

- 3-Ethyl-4-methyl derivatives : Moderate antimicrobial activity against S. aureus (MIC ~32 µg/mL), less potent than 3-phenyl analogs (MIC ~16 µg/mL) .

- 3-Alkyl-4-arylidenamino derivatives: Exhibit antitumor activity against MCF-7 cells (IC₅₀ ~25 µM), attributed to the arylidenamino group’s planar structure .

Biological Activity

3-Ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 58910-23-9) is a triazole derivative notable for its unique structure and potential biological activities. This compound is being explored for its antimicrobial, antifungal, and possible anticancer properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 3-ethyl-4-methyl-1H-1,2,4-triazol-5-one |

| InChI Key | DKCNLPPKPMREIU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through various methods:

- Reaction of Ethyl Hydrazinecarboxylate with Methyl Isocyanate : This method typically uses ethanol as a solvent under elevated temperatures.

- Cyclization of α-Dichlorotoluene Sulfonyl–Substituted Hydrazone with Primary Amines : This approach has been noted for producing high yields in a safer environment using DIPEA as a catalyst .

Antimicrobial Properties

Research indicates that 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial activity against various pathogens. For instance:

- Staphylococcus aureus and Enterococcus faecalis : The compound shows moderate activity against these bacteria.

- Fungal Activity : It has been tested for antifungal properties against common fungal strains, indicating potential use in treating fungal infections .

The biological activity of 3-ethyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Interaction : It can bind to cellular receptors, modulating their activity and leading to observed biological effects .

Study on Antimicrobial Activity

A study examined the efficacy of various triazole derivatives against bacterial strains. The results indicated that compounds with similar structures to 3-ethyl-4-methyl had notable antimicrobial properties against both gram-positive and gram-negative bacteria.

Cytotoxicity Assessment

In vitro tests on human cancer cell lines revealed that certain triazole derivatives exhibit potent cytotoxic effects. For instance, compounds with structural similarities to 3-ethyl-4-methyl were shown to induce apoptosis in cancer cells at concentrations that were non-toxic to normal cells .

Q & A

Basic Question

- IR Spectroscopy : Stretching vibrations of C=O (~1650–1750 cm⁻¹) and N–H (~3100–3300 cm⁻¹) confirm the triazolone core. Adjustments for substituents (e.g., methyl or ethyl groups) are analyzed using DFT/B3LYP calculations scaled by empirical factors .

- NMR : ¹H and ¹³C chemical shifts are compared to theoretical values (GIAO method) using Gaussian programs. Discrepancies >0.5 ppm may indicate conformational differences between gas-phase calculations and solid-state experimental data .

- UV-Vis : Solvatochromic shifts in ethanol are modeled using TD-DFT to correlate experimental λ_max with HOMO-LUMO gaps .

What methodologies are used to determine the acidity constants (pKa) of triazol-5-one derivatives?

Basic Question

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) with tetrabutylammonium hydroxide (TBAH) is standard. Half-neutralization potentials are plotted to derive pKa, accounting for weak acidity (~8–10) due to resonance stabilization of the triazolone ring . Low solubility in water necessitates solvent optimization; DMSO is avoided due to competitive protonation .

How can computational methods (DFT, HF) resolve discrepancies between experimental and theoretical spectral data?

Advanced Question

Discrepancies in NMR/IR data often arise from approximations in basis sets (e.g., 6-31G(d) vs. 6-311G(d,p)) or solvent effects. To address this:

- Refine calculations using polarizable continuum models (PCM) for solvent correction .

- Compare multiple methods (B3LYP vs. HF) to identify systematic errors. For example, B3LYP/6-311G(d,p) provides better agreement with experimental bond lengths than HF .

- Apply scaling factors (e.g., 0.961 for IR frequencies) to align theoretical and experimental peaks .

What strategies optimize the biological activity (e.g., antioxidant, antimicrobial) of triazol-5-one derivatives?

Advanced Question

- Substituent Engineering : Electron-withdrawing groups (e.g., nitro or methoxy) enhance antioxidant capacity by stabilizing radical intermediates. Schiff base derivatives with 4-nitrofuran show improved scavenging activity in DPPH assays .

- Structure-Activity Relationships (SAR) : Correlate HOMO-LUMO energies (DFT-derived) with redox potentials. Lower HOMO-LUMO gaps (<4 eV) correlate with higher activity .

- In Silico Screening : Molecular docking predicts interactions with target enzymes (e.g., ALDH7A1) to prioritize synthesis .

How are thermodynamic properties (e.g., ΔG, ΔH) calculated for triazol-5-one derivatives?

Advanced Question

Using Gaussian 09W at the B3LYP/6-31G(d) level:

- Gibbs Free Energy (ΔG) : Derived from frequency calculations, adjusted for thermal corrections (298 K, 1 atm).

- Enthalpy (ΔH) : Sum of electronic and thermal enthalpies.

- Entropy (ΔS) : Calculated from vibrational frequencies and partition functions .

These values are critical for predicting reaction spontaneity and stability, e.g., in corrosion inhibition studies .

What experimental and computational approaches validate triazol-5-one derivatives as corrosion inhibitors?

Advanced Question

- Electrochemical Tests : Potentiodynamic polarization in acidic media (e.g., 1M HCl) quantifies inhibition efficiency (%) via Tafel plots .

- DFT Analysis : Molecular parameters (e.g., dipole moment, Fukui indices) predict adsorption on metal surfaces. Higher dipole moments (>5D) enhance binding to Fe surfaces .

- MD Simulations : Simulate adsorption configurations on Fe(110) to correlate inhibitor geometry with performance .

How do solvent choices impact the accuracy of pKa measurements for triazol-5-one derivatives?

Advanced Question

Low-polarity solvents (e.g., tert-butyl alcohol) minimize ion pairing, improving potentiometric precision. Acetonitrile’s low dielectric constant (ε=37.5) enhances resolution of weak acids, while DMF stabilizes deprotonated forms via hydrogen bonding . Calibration with reference acids (e.g., benzoic acid) controls for solvent-specific effects .

What role do HOMO-LUMO energies play in designing triazol-5-one-based nonlinear optical (NLO) materials?

Advanced Question

Small HOMO-LUMO gaps (<3 eV) increase polarizability, enhancing NLO response. For example, 3-cyclopropyl derivatives with π-conjugated Schiff bases exhibit high hyperpolarizability (β) values (>50 × 10⁻³⁰ esu) in DFT studies, making them candidates for optoelectronic applications .

How are crystallographic data (e.g., ORTEP diagrams) utilized to resolve structural ambiguities in triazol-5-one derivatives?

Advanced Question

Single-crystal X-ray diffraction paired with SHELXL refinement confirms bond lengths/angles and detects tautomerism. For example, ORTEP-3 visualizes deviations in dihedral angles caused by steric hindrance from ethyl/methyl groups . Discrepancies >0.02 Å between experimental and DFT-optimized structures may indicate crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.